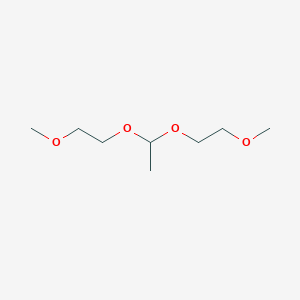
6-Methyl-2,5,7,10-tetraoxaundecane
Übersicht
Beschreibung
The provided papers do not directly discuss 6-Methyl-2,5,7,10-tetraoxaundecane, but they do provide insights into related chemical compounds and their synthesis, which may offer indirect information relevant to the analysis of 6-Methyl-2,5,7,10-tetraoxaundecane. The first paper describes the synthesis of cyclen, a macrocyclic compound that, like 6-Methyl-2,5,7,10-tetraoxaundecane, involves a multistep synthetic process . The second paper discusses the stability of a dioxotetraamine ligand and its coordination chemistry . These studies can provide a foundation for understanding the synthesis and stability of similar compounds.
Synthesis Analysis
The synthesis of cyclen outlined in the first paper involves a three-step process starting with the condensation of triethylene tetraamine with N,N-dimethylformamide dimethyl acetal, followed by cyclization and hydrolysis . This method yields a macrocyclic compound with an overall yield of 65%. Although the target molecule 6-Methyl-2,5,7,10-tetraoxaundecane is not synthesized in this study, the general approach to macrocyclic synthesis could be applicable.
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers involves macrocyclic and chelating groups. The cyclen compound has a twelve-membered ring structure , while the dioxotetraamine ligand contains two independent chelating groups . These structural features are important for the stability and reactivity of the compounds, which could be extrapolated to the analysis of 6-Methyl-2,5,7,10-tetraoxaundecane.
Chemical Reactions Analysis
The papers do not provide specific reactions for 6-Methyl-2,5,7,10-tetraoxaundecane, but they do describe the reactivity of related compounds. The cyclen synthesis involves intramolecular carbon-hydrogen insertion , while the dioxotetraamine ligand forms ternary complexes with metal ions . These reactions highlight the potential reactivity of macrocyclic and chelating compounds, which may be relevant to 6-Methyl-2,5,7,10-tetraoxaundecane.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are not directly related to 6-Methyl-2,5,7,10-tetraoxaundecane. However, the stability of the dioxotetraamine ligand and its coordination properties with metal ions provide insights into the behavior of similar compounds under various conditions. The synthesis and stability studies of these compounds can inform the analysis of the physical and chemical properties of 6-Methyl-2,5,7,10-tetraoxaundecane.
Wissenschaftliche Forschungsanwendungen
Applications in Coordination Chemistry and Compound Configuration
Research on complex tetraamine compounds, such as the study of configurational isomerism in cyclic tetraamines, highlights the intricate nature of chemical configurations and their implications in coordination chemistry. These compounds, characterized by specific configurations of nitrogen and carbon centers, are fundamental in understanding molecular structure and reactivity, potentially offering parallels to the study of "6-Methyl-2,5,7,10-tetraoxaundecane" in terms of stereochemistry and its interactions with metal ions (Curtis, 2012).
Role in Epigenetic Mechanisms
The exploration of DNA methylation processes, such as the impact of DNA methyltransferase inhibitors on gene expression and tumor suppression, presents a biochemical perspective that could intersect with the research on compounds like "6-Methyl-2,5,7,10-tetraoxaundecane." Understanding these mechanisms offers insights into the broader implications of chemical interactions at the genetic level, potentially guiding therapeutic strategies (Goffin & Eisenhauer, 2002).
Thermoelectric Material Development
Investigations into poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials underscore the importance of chemical innovation in creating sustainable energy solutions. The research on such materials, known for their high thermoelectric performance, might share conceptual relevance with "6-Methyl-2,5,7,10-tetraoxaundecane" in terms of potential applications in energy-efficient technologies and the development of advanced materials (Yue & Xu, 2012).
Environmental and Toxicological Studies
The review of aldicarb's toxicologic effects on mammals provides an example of comprehensive research into the environmental and health impacts of chemical compounds. Such studies are crucial for assessing the safety, environmental persistence, and toxicological profile of chemicals, offering a framework that could be applicable to the assessment of "6-Methyl-2,5,7,10-tetraoxaundecane" and related compounds (Risher, Mink, & Stara, 1987).
Sustainable Solvent Development
Research on 2-methyloxolane (2-MeOx) as a sustainable solvent highlights the ongoing search for environmentally friendly alternatives to traditional solvents. This work, focusing on the extraction efficiency, toxicological profile, and environmental impact of 2-MeOx, underscores the importance of developing green chemistry solutions. It suggests potential areas of application for "6-Methyl-2,5,7,10-tetraoxaundecane" in industrial processes, particularly in contexts requiring sustainable and less toxic solvents (Rapinel et al., 2020).
Eigenschaften
IUPAC Name |
1,1-bis(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-8(11-6-4-9-2)12-7-5-10-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFHKXJNUMPEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143931 | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,5,7,10-tetraoxaundecane | |
CAS RN |
10143-67-6 | |
| Record name | 6-Methyl-2,5,7,10-tetraoxaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



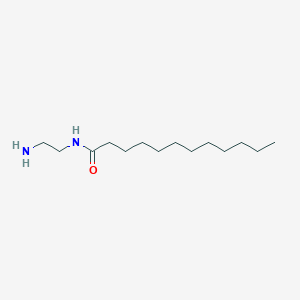
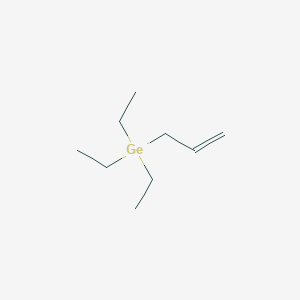
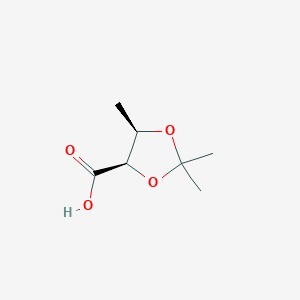
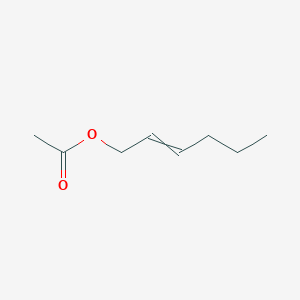
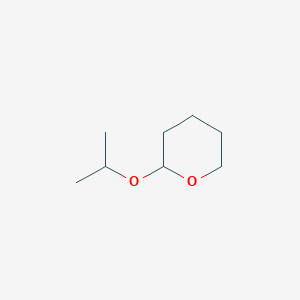
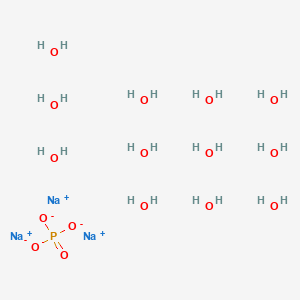
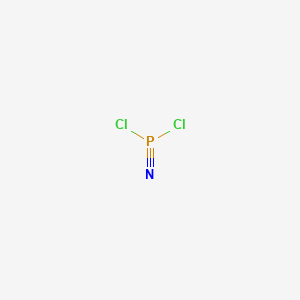
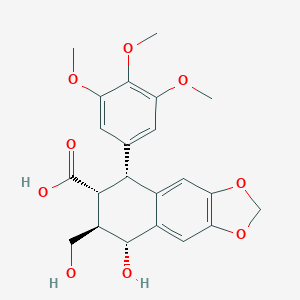
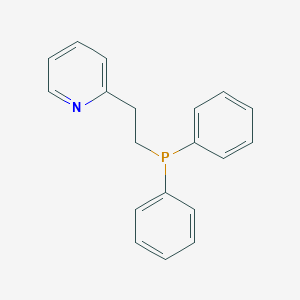

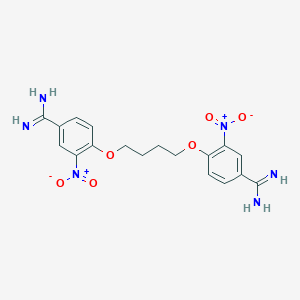
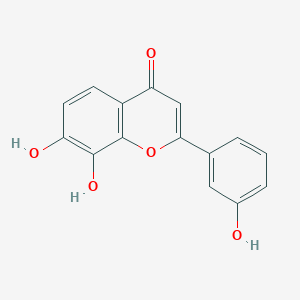
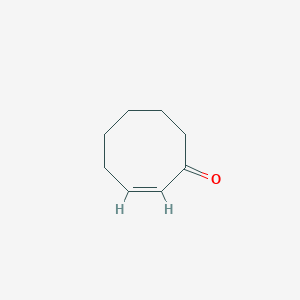
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)